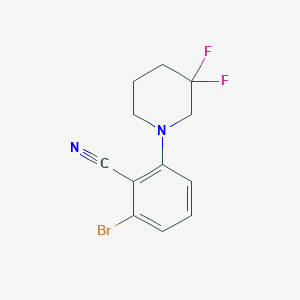

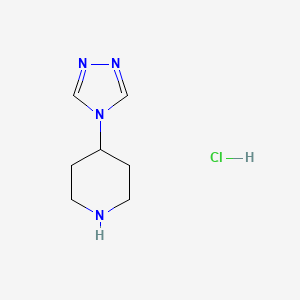

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Overview

Description

The compound “4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride” is a chemical compound that has been studied for its antibacterial and anticonvulsant activities . It has shown potent levels of activity against gram-positive strains .

Synthesis Analysis

The synthesis of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines involves a series of chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride” has been analyzed using various techniques. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride” have been studied. Two series of 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines and 1-alkyl-4-(2H-1,2,4-triazol-3-one-4-yl) piperidines were synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride” have been analyzed. It has a molecular weight of 225.12 . It is a solid at room temperature .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4- families, have been extensively studied for their potential in drug development. These compounds exhibit a wide array of biological activities, making them candidates for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral agents, among others. The diversity in structural variations of triazoles allows for the exploration of new chemical entities and pharmaceuticals. The synthesis and biological evaluation of these derivatives are crucial for addressing emerging diseases and resistant strains of bacteria and viruses. The need for new, efficient, and sustainable preparations of triazoles is emphasized, highlighting the importance of ongoing research in green chemistry and energy saving (Ferreira et al., 2013).

Reactivity and Physico-Chemical Properties

The reactivity and physico-chemical properties of 1,2,4-triazole derivatives have been a subject of significant interest. These compounds have applications ranging from optical materials and photosensitizers to antioxidants and additives for fuels and oils. Their low toxicity makes them suitable for use in agriculture as pesticides and in various industrial applications. The synthesis methods and studies on the properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazoles indicate the prospects of further exploration in this direction (Parchenko, 2019).

Biological Activities and Applications

The biological features of new 1,2,4-triazole derivatives have been reviewed, demonstrating their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These findings support the view that 1,2,4-triazoles and their derivatives represent a promising direction for scientific research, offering potential therapeutic applications. The ability to chemically model these compounds provides opportunities for discovering new drug candidates with high biological activity (Ohloblina, 2022).

Synthesis Strategies and Material Science Applications

The synthesis strategies for 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole highlight the significance of these compounds in drug discovery against various diseases. The pharmacological significance and the latest methodologies for synthesizing these scaffolds indicate their utility in developing new drug candidates (Nasri et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to act as aromatase inhibitors .

Mode of Action

It is known that similar 1,2,4-triazole derivatives interact with their targets by binding to the iron in the heme moiety of cyp-450 .

Biochemical Pathways

Similar compounds have been known to affect the aromatase pathway .

Result of Action

Similar compounds have shown inhibitory activity against gram-positive bacteria .

properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQFVMIDOGHZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride | |

CAS RN |

1609407-68-2 | |

| Record name | Piperidine, 4-(4H-1,2,4-triazol-4-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)

![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)